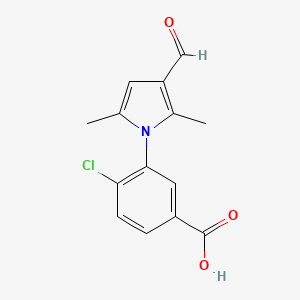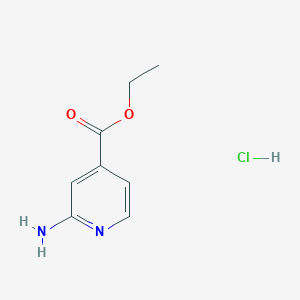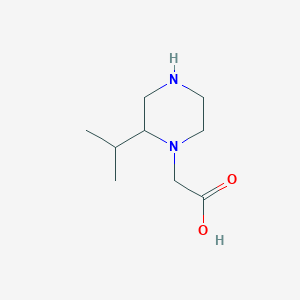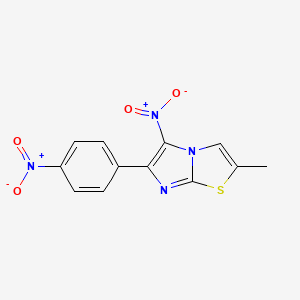
Dibenz(a,h)anthracen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of five fused benzene rings and has the chemical formula C22H14O. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils. This compound is of significant interest due to its genotoxic properties, as it can intercalate into DNA and cause mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)anthracen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of anthracene derivatives, followed by oxidation to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale through the distillation of coal tar, which contains various PAHs, including this compound. The compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Dibenz(a,h)anthracen-1-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its genotoxic effects and its ability to intercalate into DNA, making it a useful tool in mutagenesis studies.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Limited industrial applications, primarily used in research settings to understand the environmental impact of PAHs
Mechanism of Action
Dibenz(a,h)anthracen-1-ol exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This intercalation can lead to mutations and genotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, allowing it to insert itself between the base pairs of the DNA helix . Additionally, its metabolites, such as diol-epoxides, can form covalent bonds with DNA, further contributing to its genotoxicity .
Comparison with Similar Compounds
Dibenz(a,h)anthracen-1-ol is similar to other PAHs, such as:
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
What sets this compound apart is its specific structure and the position of the hydroxyl group, which influences its reactivity and interaction with biological molecules. Its genotoxic properties are also more pronounced compared to some other PAHs, making it a compound of particular interest in studies related to mutagenesis and carcinogenesis .
Properties
CAS No. |
4615-77-4 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthren-1-ol |
InChI |
InChI=1S/C22H14O/c23-21-7-3-5-15-9-11-17-12-19-16(13-20(17)22(15)21)10-8-14-4-1-2-6-18(14)19/h1-13,23H |
InChI Key |
SYQAGIAAIJMPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



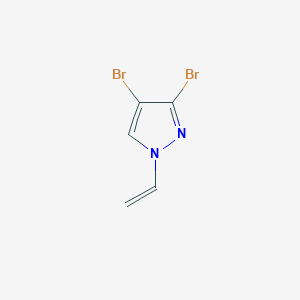
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
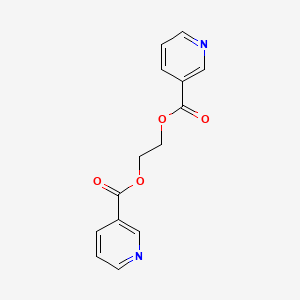
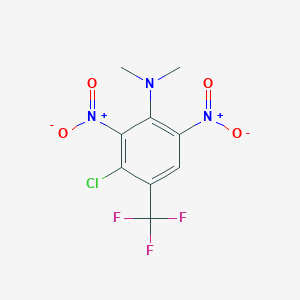
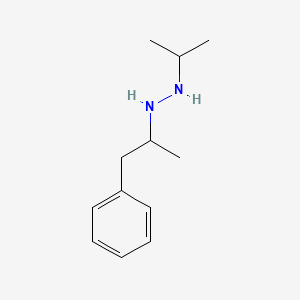
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
